molecular formula C14H12N2O3S B1349043 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol CAS No. 314036-10-7

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol

Cat. No.: B1349043
CAS No.: 314036-10-7
M. Wt: 288.32 g/mol
InChI Key: KUHQJTISYAFYHN-UHFFFAOYSA-N
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Description

This compound belongs to the benzisothiazole sulfonamide class, characterized by a 1,2-benzisothiazol-3-yl core with a sulfone (dioxido) group and a methyl-substituted aminophenol moiety.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-16(10-6-8-11(17)9-7-10)14-12-4-2-3-5-13(12)20(18,19)15-14/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHQJTISYAFYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol typically involves:

  • Step 1: Preparation of the benzisothiazole 1,1-dioxide intermediate or its reactive derivative (e.g., benzisothiazol-3-yl chloride).
  • Step 2: Nucleophilic substitution or amination reaction with a methyl-substituted 4-aminophenol or related amine derivative.
  • Step 3: Purification and isolation of the target compound.

This approach leverages the electrophilic character of the benzisothiazole sulfonyl chloride intermediate and the nucleophilicity of the amino group on the phenol derivative.

Detailed Synthetic Route

Step Reagents & Conditions Description Outcome
1 Benzisothiazole 1,1-dioxide precursor + Chlorinating agent (e.g., thionyl chloride) Conversion to benzisothiazol-3-yl chloride intermediate Electrophilic intermediate formation
2 Benzisothiazol-3-yl chloride + 4-(methylamino)phenol Nucleophilic substitution under controlled temperature (e.g., 0–25 °C) in an inert solvent (e.g., dichloromethane or acetonitrile) Formation of this compound
3 Purification by recrystallization or chromatography Removal of impurities and isolation of pure compound Pure target compound

Reaction Conditions and Optimization

  • Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are preferred to facilitate nucleophilic substitution.
  • Temperature: Low to ambient temperatures (0–25 °C) to control reaction rate and minimize side reactions.
  • Catalysts/Additives: Sometimes bases like triethylamine are added to neutralize HCl formed during the reaction.
  • Purification: Silica gel chromatography or recrystallization from suitable solvents (e.g., ethanol) yields high-purity product.

Alternative Synthetic Approaches

  • Direct amination of benzisothiazole 1,1-dioxide derivatives with methylated phenol amines under microwave-assisted conditions has been reported to improve yields and reduce reaction times.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between benzisothiazole and methylamino phenol moieties is a potential advanced method, though less commonly applied for this specific compound.

Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

Property Value Notes
Boiling Point 527.5 ± 52.0 °C (predicted) High thermal stability
Density 1.40 ± 0.1 g/cm³ (predicted) Consistent with aromatic sulfonyl compounds
pKa 9.27 ± 0.1 Phenolic hydroxyl group acidity, relevant for reaction conditions

Yield and Purity

  • Typical yields for the nucleophilic substitution step range from 70% to 85%, depending on reaction scale and purification method.
  • Purity is generally confirmed by NMR, IR spectroscopy, and mass spectrometry, showing characteristic signals for the benzisothiazole sulfonyl group and phenolic moiety.

Analytical Characterization

  • NMR Spectroscopy: Signals corresponding to aromatic protons, methylamino group, and phenolic OH are diagnostic.
  • Mass Spectrometry: Molecular ion peak at m/z 288 consistent with molecular weight.
  • IR Spectroscopy: Strong S=O stretching bands near 1150 and 1320 cm⁻¹ confirm sulfone presence.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution of benzisothiazol-3-yl chloride with 4-(methylamino)phenol Benzisothiazol-3-yl chloride, 4-(methylamino)phenol, base 0–25 °C, aprotic solvent Straightforward, good yields, scalable Requires preparation of reactive chloride intermediate
Microwave-assisted amination Benzisothiazole 1,1-dioxide, methylamino phenol Microwave irradiation, solvent Faster reaction, improved yield Requires specialized equipment
Pd-catalyzed cross-coupling (potential) Benzisothiazole halide, methylamino phenol, Pd catalyst Elevated temperature, inert atmosphere High selectivity, mild conditions More complex, catalyst cost

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dioxido group can be reduced to form the corresponding sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfides and related derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and the phenol group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key physicochemical parameters with structurally related benzisothiazole derivatives:

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Key Structural Features
Target Compound 280.32 ~1.4 (Predicted) ~619 (Predicted) ~9.5 Methylamino-phenol, sulfonamide
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol 394.44 1.33 640.7 9.17 4-Methoxybenzyl substituent
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol 254.31 1.41 469.9 15.05 Butanol chain instead of phenol
2-[4-(1,2-Benzisothiazol-3-yl)phenyl]propionic acid 299.34 1.29 520.5 (Predicted) 3.8 (COOH) Propionic acid, aryl extension

Key Observations :

  • Substituent Effects: The 4-methoxybenzyl analog has higher molecular weight and boiling point due to increased aromaticity and methoxy group polarity.
  • Acidity: The target compound’s phenolic OH (pKa ~9.5) is less acidic than carboxylic acid derivatives (pKa ~3.8) , impacting ionization and bioavailability.
  • Solubility: The butanol analog likely has higher water solubility than the phenol due to the hydroxyl group’s position and aliphatic chain.
Anti-inflammatory and Analgesic Potential
  • Aryl-Substituted Derivatives : 2-[4-(1,2-Benzisothiazol-3-yl)phenyl]propionic acid (analog of ibuprofen) showed anti-inflammatory activity comparable to NSAIDs, attributed to COX inhibition . The target compound lacks a carboxylic acid group, suggesting a different mechanism.
  • Benzisothiazolinone Derivatives: Compounds with phenylalkanoic extensions (e.g., 2-[4-(1,2-benzisothiazol-3-yl)phenyl]butyric acid) demonstrated enhanced potency over simpler alkanoic acids, highlighting the importance of aryl groups for receptor binding .
Antipsychotic Agents
  • Ziprasidone and Lurasidone: These clinically used antipsychotics feature benzisothiazole cores with piperazinyl and cyclohexyl groups for dopamine/serotonin receptor antagonism .

Biological Activity

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenol is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and biochemistry.

  • Molecular Formula : C₁₄H₁₂N₂O₃S
  • CAS Number : 314036-10-7
  • Molecular Weight : 296.32 g/mol
  • Structure : The compound features a benzisothiazole moiety which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of the benzisothiazole group is often linked to antimicrobial properties.
  • Antioxidant Properties : Compounds with phenolic structures typically exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

A study conducted by Deshmukh et al. (2007) demonstrated that derivatives of benzothiazole exhibited significant antimicrobial properties against several pathogens. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against bacteria and fungi.

Pathogen Tested Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Antioxidant Activity

Research indicates that phenolic compounds can scavenge free radicals effectively. A comparative study on similar compounds showed that they can reduce oxidative stress markers in cellular assays.

Compound IC50 (µg/mL)
4-Hydroxybenzoic acid25
This compoundTBD
Ascorbic acid20

Study on Cancer Cell Lines

In a recent study exploring the effects of various benzothiazole derivatives on cancer cell lines, it was found that compounds similar to this compound induced apoptosis in human cancer cells. The study reported:

  • Cell Lines Used : HeLa and MCF7
  • Mechanism : Induction of caspase activity leading to programmed cell death.

Immunomodulatory Effects

Another investigation into the immunomodulatory effects of related compounds indicated that they could enhance the immune response in murine models. This suggests potential applications in immunotherapy or as adjuvants in vaccine formulations.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol?

Methodological Answer:

  • Key Variables : Solvent selection (polar aprotic solvents like DMF or DMSO), temperature (60–80°C), and reaction time (12–24 hours) are critical for yield optimization. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
  • Analytical Validation : Confirm structural integrity using 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and 13C^{13}C-NMR. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Q. How is the structural characterization of this compound performed to ensure reproducibility?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign peaks for the benzisothiazole dioxido group (δ 120–130 ppm in 13C^{13}C-NMR) and phenolic –OH (broad singlet at δ 9.5–10.5 ppm in 1H^1H-NMR) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, analyze bond angles and dihedral angles to validate stereoelectronic effects .

Q. What methodologies are recommended for assessing purity and stability under storage conditions?

Methodological Answer:

  • HPLC-UV/Vis : Monitor degradation products using reverse-phase chromatography with diode array detection (DAD) at 254 nm.
  • Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and analyze via TLC or LC-MS to detect hydrolysis or oxidation byproducts .

Q. How can researchers conduct initial biological activity screening for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : Use Daphnia magna acute toxicity models (48-hour LC50_{50}) for rapid screening .
    • Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays (e.g., ATPase activity measurements) .
  • Antioxidant Activity : DPPH radical scavenging assays with IC50_{50} quantification, comparing to ascorbic acid controls .

Advanced Research Questions

Q. How to resolve contradictory data in reported biological activities (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Dose-Response Refinement : Conduct 8-point dilution series (0.1–100 µM) with triplicate measurements to minimize variability .
  • Structural Analog Comparison : Synthesize derivatives lacking the methylamino or phenolic groups to isolate pharmacophoric contributions .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability (e.g., MTT assay normalization) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to pH 3–9 buffers at 25°C and 50°C. Monitor via LC-MS for sulfonic acid or phenolic degradation products .
  • Photolysis : Use UV irradiation (254 nm) in aqueous solutions; quantify half-life using first-order kinetics models .
  • Biotic Degradation : Incubate with soil microbiota and analyze metabolites via GC-MS after derivatization .

Q. How to investigate molecular interactions (e.g., protein binding) for mechanistic insights?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Validate binding poses via MM-GBSA free energy calculations .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure real-time binding kinetics (kon_{on}/koff_{off}) with recombinant enzymes .

Q. How to address inconsistencies in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Dynamic Effects Analysis : Perform variable-temperature NMR to detect tautomerism or conformational exchange broadening .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to assign ambiguous peaks via 2D HSQC/HMBC experiments .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p) basis set) .

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